1-Isopropyl-4-nitrobenzene

Regioselective Nitration Solid Acid Catalysis Process Chemistry

1-Isopropyl-4-nitrobenzene (CAS 1817-47-6, synonym 4-nitrocumene) is a para-substituted nitroaromatic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. At 20–25 °C, it exists as a pale yellow liquid with a density of 1.09 g/mL and a boiling point of 106–107 °C at 11 mmHg.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1817-47-6
Cat. No. B160760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-4-nitrobenzene
CAS1817-47-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3
InChIKeyJXMYUMNAEKRMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-4-nitrobenzene (CAS 1817-47-6): Core Physicochemical and Regulatory Profile for Procurement


1-Isopropyl-4-nitrobenzene (CAS 1817-47-6, synonym 4-nitrocumene) is a para-substituted nitroaromatic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. At 20–25 °C, it exists as a pale yellow liquid with a density of 1.09 g/mL and a boiling point of 106–107 °C at 11 mmHg . Its key hazard classifications include Acute Toxicity Category 4 (harmful if swallowed, in contact with skin, or if inhaled; H302+H312+H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and STOT Single Exposure Category 3 (H335) .

Why Generic Substitution of 1-Isopropyl-4-nitrobenzene with Other Nitroaromatics Introduces Risk


1-Isopropyl-4-nitrobenzene occupies a specific performance niche among para-substituted nitroaromatics due to the steric and electronic profile conferred by its isopropyl group. While other para-nitrobenzenes—such as 4-nitrotoluene (methyl) or 4-ethylnitrobenzene—share the same core functional group, differences in alkyl substituent size and branching significantly influence regioselectivity in upstream synthesis [1], reduction kinetics , and physical properties like lipophilicity (LogP) that govern downstream formulation or separation [2]. Substituting a smaller or linear alkyl nitrobenzene without validating these parameters can lead to reduced synthetic yield, altered reaction selectivity, or unexpected impurity profiles in the final product.

Quantitative Differentiation of 1-Isopropyl-4-nitrobenzene Against In-Class Comparators


Superior Regioselectivity in Solid Acid-Catalyzed Nitration vs. Conventional Mixed-Acid Nitration

The synthesis of 4-nitrocumene (target) via cumene nitration achieves higher para-selectivity and lower waste generation when using a MoO₃/SiO₂ solid acid catalyst compared to the conventional mixed-acid (HNO₃/H₂SO₄) method. This provides a quantifiable advantage for procurement decisions favoring this specific isomer. [1]

Regioselective Nitration Solid Acid Catalysis Process Chemistry

Quantitative Reduction Yield Benchmarking Against Closest Alkyl Nitrobenzene Analogs

In a head-to-head study, 4-isopropyl nitrobenzene (target) was reduced using the CuCl₂/NaBH₄/MeOH system alongside nitrobenzene and 4-ethyl nitrobenzene. All three substrates gave quantitative yields, but the result explicitly demonstrates that the isopropyl analog performs equivalently to the unsubstituted and ethyl analogs in this synthetically useful reduction, confirming it as a drop-in replacement with predictable reactivity.

Catalytic Reduction NaBH₄ Reduction Process Yield

Significantly Enhanced Lipophilicity (LogP) vs. Lower Alkyl Nitrobenzenes

1-Isopropyl-4-nitrobenzene exhibits a substantially higher LogP value compared to its methyl analog (4-nitrotoluene) and unsubstituted nitrobenzene, indicating greater lipophilicity that influences chromatographic retention and potential membrane permeability. [1]

Lipophilicity LogP Chromatography Formulation

Validated Industrial Route to Key Herbicide Intermediate Isoproturon

4-Nitrocumene (target) is the specific and industrially validated precursor to 4-cumidine (4-isopropylaniline), which is in turn a key intermediate for the urea herbicide Isoproturon. This downstream application is specifically tied to the isopropyl-substituted scaffold. [1]

Agrochemical Intermediate Herbicide Synthesis Isoproturon

Predictable Isomeric Impurity Profile from Industrial Nitration

Industrial nitration of cumene produces a characteristic isomer distribution: 68% para (target 4-nitrocumene), 24–28% ortho, and 1–2% meta, plus 1–2% dinitrocumene [1]. This known impurity profile allows users to anticipate and manage separation requirements or to set appropriate purity specifications (e.g., ≥98% para isomer).

Quality Control Isomer Separation Impurity Profile

Optimal Procurement Scenarios for 1-Isopropyl-4-nitrobenzene Based on Differentiated Evidence


Synthesis of 4-Cumidine for Isoproturon Herbicide Manufacturing

1-Isopropyl-4-nitrobenzene is the direct precursor to 4-cumidine (4-isopropylaniline) via catalytic hydrogenation [1]. This amine is a critical building block for the urea herbicide Isoproturon. Substituting with any other alkyl nitrobenzene (e.g., 4-nitrotoluene or 4-ethylnitrobenzene) produces a different amine, rendering the final herbicide synthesis impossible. Procurement of this specific compound is therefore non-negotiable for this established agrochemical route.

Development of Lipophilic Nitroaromatic Scaffolds in Medicinal Chemistry

The LogP of 1-isopropyl-4-nitrobenzene is substantially higher (3.24–3.45) than that of nitrobenzene (~1.85) or 4-nitrotoluene (~2.37) [1][2]. For medicinal chemistry programs exploring structure-activity relationships (SAR) around nitroaromatic cores, this compound offers a distinct lipophilicity anchor that can modulate ADME properties without altering the core pharmacophore. Researchers can use this quantitative difference to rationalize the selection of the isopropyl analog over less lipophilic alternatives.

Optimization of Catalytic Reduction Processes Requiring Clean, Quantitative Conversion

In process development for the reduction of nitroaromatics to anilines, 1-isopropyl-4-nitrobenzene has been demonstrated to undergo clean, quantitative conversion under CuCl₂/NaBH₄/MeOH conditions, matching the performance of simpler substrates like nitrobenzene and 4-ethylnitrobenzene [1]. This validation supports its use as a model substrate when extending reduction methodology to more sterically hindered nitroaromatics, or when a high-purity aniline product is required without extensive purification.

Chromatographic Method Development for Nitroaromatic Separation

Due to its higher LogP and distinct retention characteristics compared to lower alkyl nitrobenzenes, 1-isopropyl-4-nitrobenzene serves as a useful reference standard for developing reversed-phase HPLC methods aimed at resolving complex mixtures of nitroaromatic isomers or degradation products [1]. Its predictable impurity profile (para, ortho, meta isomers) provides a well-characterized test mixture for column and mobile phase optimization.

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